![molecular formula C10H7ClF3N3OS B3128985 N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline CAS No. 339010-34-3](/img/structure/B3128985.png)
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline
Descripción general
Descripción
“N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 339010-34-3 . It has a molecular weight of 310.71 . The IUPAC name for this compound is N-((5-chloro-1H-1lambda3,2,3-thiadiazol-4-yl)methyl)-4-(trifluoromethoxy)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClF3N3OS/c11-9-8(16-17-19-9)5-15-6-1-3-7(4-2-6)18-10(12,13)14/h1-4,15,19H,5H2 . This code provides a unique representation of the compound’s molecular structure.It should be stored at a temperature of 28 C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research on thiadiazolines, a structurally similar class of compounds, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic media. Quantum chemical studies reveal that parameters such as the highest occupied molecular orbital energy and the lowest unoccupied molecular orbital energy correlate with inhibition efficiency, offering insights into the potential of N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline derivatives for protecting metals against corrosion (Udhayakala, Jayanthi, Rajendiran, & Gunasekaran, 2013).
Fungicidal Activity
Thiadiazole-containing compounds have been explored for their fungicidal properties. A study synthesized 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles and tested them against various fungi. Some derivatives showed significant growth inhibition, suggesting the potential for this compound to serve as a lead compound in developing new fungicides (Fan et al., 2010).
Synthesis Methodologies
Innovative synthesis approaches for thiadiazole derivatives, including those incorporating the trifluoromethoxy group, are crucial for expanding the chemical space and potential applications of such compounds. A protocol outlines the synthesis of ortho-trifluoromethoxylated aniline derivatives, demonstrating the feasibility of introducing the trifluoromethoxy group into aromatic compounds, which could be applied to synthesize derivatives of this compound (Feng & Ngai, 2016).
Potential Biological Activities
The structural motif of thiadiazole is significant in medicinal chemistry, with various derivatives exhibiting biological activities. Studies involving thiadiazole derivatives as potential antifungal, antibacterial, and antimalarial agents suggest a broad spectrum of applications for this compound in drug discovery and development (Shukla & Srivastava, 2008); (Faslager, Johnson, & Werbel, 1973).
Safety and Hazards
Mecanismo De Acción
Target of Action
N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline is a derivative of thiadiazole . Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds have been found to exert a broad spectrum of biological activities, including anticancer activities . .
Mode of Action
The mode of action of thiadiazole derivatives, including this compound, involves crossing the cellular membrane and interacting with biological targets
Pharmacokinetics
Thiadiazole derivatives are known to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Thiadiazole derivatives have been found to display anticancer activities in various in vitro and in vivo models .
Propiedades
IUPAC Name |
N-[(5-chlorothiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3OS/c11-9-8(16-17-19-9)5-15-6-1-3-7(4-2-6)18-10(12,13)14/h1-4,15H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVKIBJAKXIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(SN=N2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101152986 | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339010-34-3 | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101152986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B3128911.png)
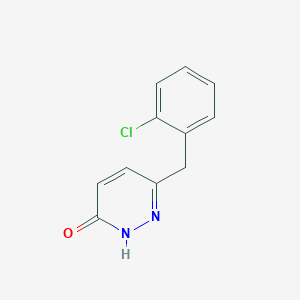
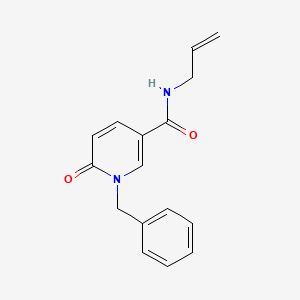
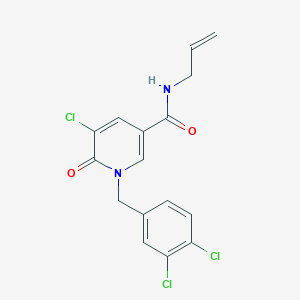
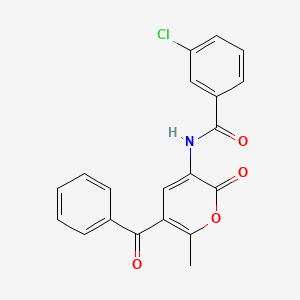
![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)
![3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine](/img/structure/B3128959.png)
![1-[(4-methoxybenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3128963.png)
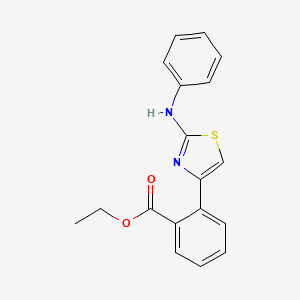
![Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3128969.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B3128983.png)
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)
